molecular formula C11H19NO3S3 B2396453 N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide CAS No. 2320582-45-2

N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2396453
CAS RN: 2320582-45-2
M. Wt: 309.46
InChI Key: ZYWGMGCQSMEXAG-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide (MMBTST) is a chemical compound that belongs to the class of sulfonamides. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

Mechanism Of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide involves the inhibition of the activity of carbonic anhydrase IX (CA IX) through the formation of a covalent bond with the zinc ion in the active site of the enzyme. This results in the disruption of the enzyme's function and the inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide has been shown to have various biochemical and physiological effects, particularly in the inhibition of tumor growth in cancer cells. It has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide in lab experiments is its potential applications in the inhibition of tumor growth in cancer cells. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide, including its potential use as a fluorescent probe for the detection of zinc ions in biological systems, its applications in the inhibition of tumor growth in cancer cells, and its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in scientific research.

Synthesis Methods

N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 5-methylthiophene-2-sulfonyl chloride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S3/c1-9-4-5-11(17-9)18(13,14)12-8-10(15-2)6-7-16-3/h4-5,10,12H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGMGCQSMEXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(CCSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide

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